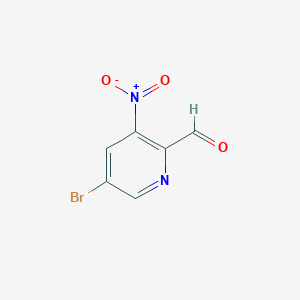
5-溴-3-硝基吡啶-2-甲醛
概述
描述
5-Bromo-3-nitropyridine-2-carbaldehyde is an organic compound with the chemical formula C6H3BrN2O3. It is a yellow crystalline solid with a unique odor and is soluble in organic solvents such as ethanol and dichloromethane . This compound is primarily used in organic synthesis reactions and can also serve as an intermediate in the production of dyes .
科学研究应用
5-Bromo-3-nitropyridine-2-carbaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
Nitropyridines, a class of compounds to which 5-bromo-3-nitropyridine-2-carbaldehyde belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines are known to participate in various chemical reactions, including Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 5-Bromo-3-nitropyridine-2-carbaldehyde may interact with its targets through similar mechanisms.
Biochemical Pathways
Nitropyridines have been implicated in various biochemical processes, suggesting that 5-bromo-3-nitropyridine-2-carbaldehyde may have diverse effects on cellular biochemistry .
Result of Action
Nitropyridines have been studied for their potential biological activities, suggesting that 5-bromo-3-nitropyridine-2-carbaldehyde may have similar effects .
生化分析
Biochemical Properties
5-Bromo-3-nitropyridine-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 5-Bromo-3-nitropyridine-2-carbaldehyde and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 5-Bromo-3-nitropyridine-2-carbaldehyde on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, 5-Bromo-3-nitropyridine-2-carbaldehyde can alter the expression of certain genes, leading to changes in cellular function and metabolism .
Molecular Mechanism
At the molecular level, 5-Bromo-3-nitropyridine-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, 5-Bromo-3-nitropyridine-2-carbaldehyde can activate certain signaling pathways by interacting with specific receptors on the cell surface .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-nitropyridine-2-carbaldehyde can change over time. The stability of this compound is influenced by various factors, including temperature and pH. Over time, 5-Bromo-3-nitropyridine-2-carbaldehyde can degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-nitropyridine-2-carbaldehyde vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can be toxic and cause adverse effects. For example, high doses of 5-Bromo-3-nitropyridine-2-carbaldehyde have been associated with liver toxicity and other organ damage in animal studies .
Metabolic Pathways
5-Bromo-3-nitropyridine-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, 5-Bromo-3-nitropyridine-2-carbaldehyde can influence the activity of other enzymes and cofactors, further affecting metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Bromo-3-nitropyridine-2-carbaldehyde is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes. The localization and accumulation of this compound within cells can influence its activity and effectiveness. For example, 5-Bromo-3-nitropyridine-2-carbaldehyde may accumulate in certain organelles, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 5-Bromo-3-nitropyridine-2-carbaldehyde is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 5-Bromo-3-nitropyridine-2-carbaldehyde may be localized to the mitochondria, where it can influence mitochondrial function and energy production .
准备方法
5-Bromo-3-nitropyridine-2-carbaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitropyridine-2-carbaldehyde with brominating agents . The reaction conditions typically include the use of solvents like acetonitrile and catalysts to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product .
化学反应分析
5-Bromo-3-nitropyridine-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include brominating agents, reducing agents like hydrogen gas, and oxidizing agents such as potassium permanganate . The major products formed from these reactions include substituted pyridines, amino derivatives, and carboxylic acids .
相似化合物的比较
5-Bromo-3-nitropyridine-2-carbaldehyde can be compared with other similar compounds such as:
5-Bromo-2-nitropyridine: Similar in structure but lacks the aldehyde group, making it less versatile in certain reactions.
3-Nitropyridine-2-carbaldehyde: Lacks the bromine atom, which affects its reactivity and the types of reactions
属性
IUPAC Name |
5-bromo-3-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDQWSRCVIZQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725559 | |
| Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086838-46-1 | |
| Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
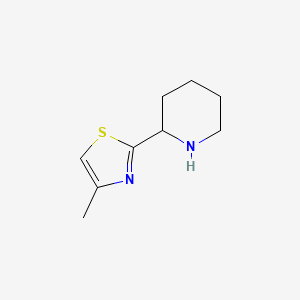
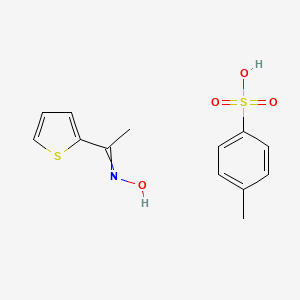

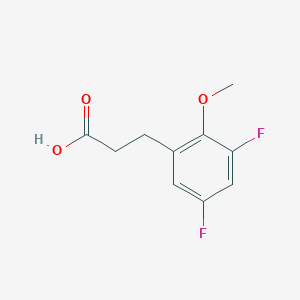

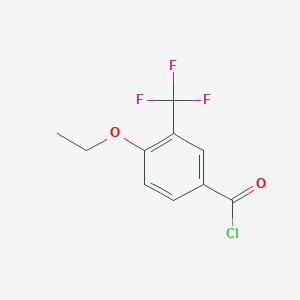
![1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine](/img/structure/B1441355.png)
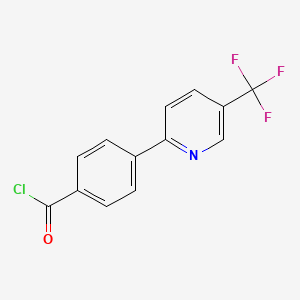
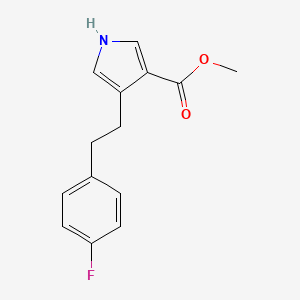
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate](/img/structure/B1441359.png)
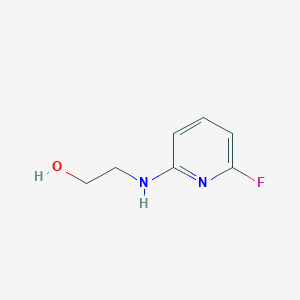
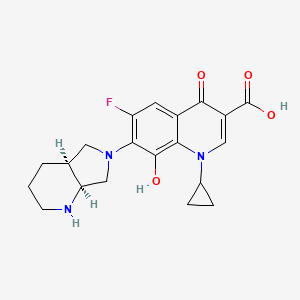
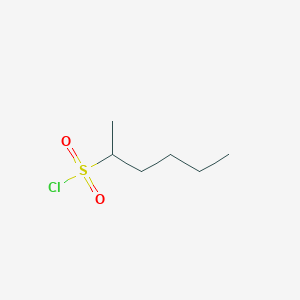
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
